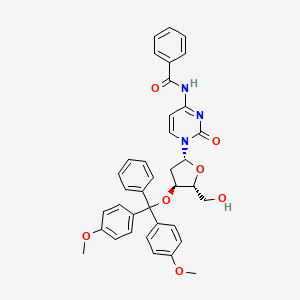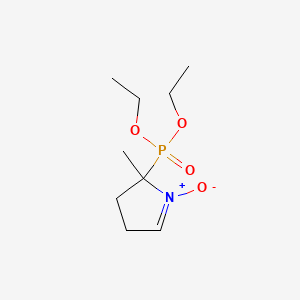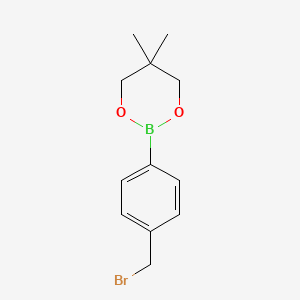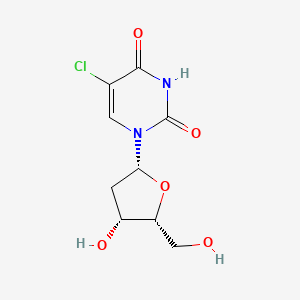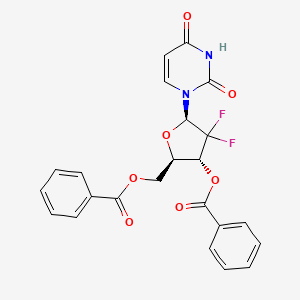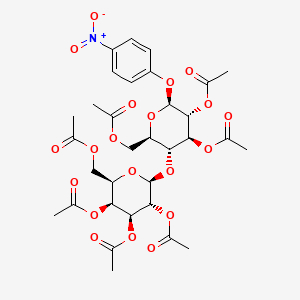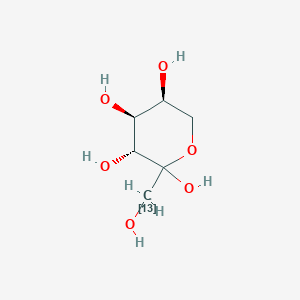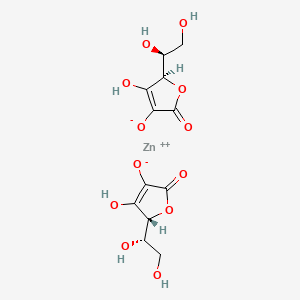
ZINC-L-ascorbat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZINC-L-ascorbat, also known as Zinc ascorbate, is a medication used to prevent the absorption of copper in Wilson’s disease and also as part of natural health products . It is a small molecule and is approved as a nutraceutical .
Synthesis Analysis
The formation of nanoscale particles from the complexation reaction between zinc acetate and ascorbic acid under ambient conditions and in an aqueous medium has been reported . The reaction led to the formation of a molecular complex .Molecular Structure Analysis
ZINC-L-ascorbat has a chemical formula of C12H14O12Zn . Its molecular weight is 415.61 g/mol . The electron configuration of the outermost shell of the atom is 4s² .Chemical Reactions Analysis
Zinc ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It serves as a cofactor for a large family of dioxygenases . Ascorbate is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .Physical And Chemical Properties Analysis
ZINC-L-ascorbat has a density of 7.13 g/cm³ . It has a melting point of 420 °C and a boiling point of 906 °C . It is a good conductor with high heat capacity and heat conductivity .科学的研究の応用
Agricultural Applications:
- Zinc, as a micronutrient, significantly enhances the growth and nutritional quality of wheat grown in zinc-deficient soil. Foliar application of zinc sulfate increases grain yield, zinc, and ascorbic acid content in wheat, improving its nutritional value for humans (Esfandiari et al., 2016).
- Zinc supplementation improves growth and antioxidant enzyme activities in plants under saline stress. In soybean, zinc application enhances growth parameters and activates antioxidant enzymes like catalase and ascorbate peroxidase (Weisany et al., 2012).
Health and Biomedical Applications:
- Zinc and ascorbic acid protect against cadmium-induced histopathological changes and chromosomal aberrations in rat tissues, showcasing their potential as therapeutic agents against heavy metal toxicity (El-Refaiy & Eissa, 2013).
- Zinc(II) complexes, including those with ascorbic acid, have shown potential as anti-diabetic agents, exhibiting insulin mimetic and glycemic control properties. However, more clinical validation is needed (Chukwuma et al., 2020).
Nanotechnology and Material Science:
- Zinc oxide nanoparticles, which can be associated with ascorbic acid, have promising applications in biomedicine due to their biocompatibility, anticancer, and antimicrobial activities. They are also used as drug carriers (Mishra et al., 2017).
- In bone tissue engineering, zinc-containing bioactive glasses show potential for bone repair, but their interaction with biological systems, such as cytotoxicity and oxidative stress in human osteoblasts, needs to be carefully considered (Aina et al., 2007).
Safety And Hazards
将来の方向性
Research on ZINC-L-ascorbat is still in a relatively early stage of its evolution . Future research directions include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
特性
IUPAC Name |
zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCRQIOQJQMSC-RXSVEWSESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC-L-ascorbat | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


